![molecular formula C19H15ClN2OS B5062620 2-(benzylthio)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 5312-37-8](/img/structure/B5062620.png)
2-(benzylthio)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, starting from phenolic precursors or their derivatives, and employing conditions that facilitate cyclization, substitution, and functional group transformations. Techniques such as direct method X-ray data, full matrix least squares refinement, and anisotropic thermal parameters for non-hydrogen atoms are crucial in determining product structures (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of synthesized compounds, as determined by X-ray crystallography, reveals the conformation and arrangement of molecular frameworks. These structures are characterized by specific bond lengths, valency angles, and hydrogen bonding patterns, providing insights into the spatial arrangement and potential reactive sites of the molecule (George et al., 1998).
Chemical Reactions and Properties
The reactivity of related compounds involves interactions with various reagents to produce novel derivatives. These reactions can include substitution, addition, and cyclization steps, leading to a wide array of heterocyclic compounds with diverse functional groups and chemical properties. The reaction mechanisms often involve nucleophilic attacks, electrophilic substitutions, and the formation of stable intermediates (Katritzky et al., 1995).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science. Crystallography provides detailed insights into the molecular arrangement, aiding in the prediction of material properties (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds are influenced by their molecular structure, functional groups, and electronic configuration. Studies involving spectroscopic methods, such as IR, NMR, and UV-Vis, along with theoretical calculations, can elucidate electronic structures, reactivity patterns, and interaction mechanisms. Such analyses help in understanding the compound's potential as a ligand, catalyst, or in other chemical applications (Sosnovskikh et al., 2014).
properties
IUPAC Name |
6-benzylsulfanyl-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-17-9-5-4-8-14(17)15-10-18(23)22-19(16(15)11-21)24-12-13-6-2-1-3-7-13/h1-9,15H,10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOXBXUEZFILKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385647 |
Source
|
Record name | F1154-0050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
CAS RN |
5312-37-8 |
Source
|
Record name | F1154-0050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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